

Application Notes and Protocols for Bis(benzonitrile)dichloroplatinum(II) in Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(benzonitrile)dichloroplatinum(II)
)

Cat. No.: B078230

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of **bis(benzonitrile)dichloroplatinum(II)** as a catalyst in key organic transformations. The following sections summarize quantitative data on catalyst loading and reaction times for cycloisomerization and hydrosilylation reactions, offer detailed experimental procedures, and provide visualizations of the catalytic processes.

Cycloisomerization of Enynes

Bis(benzonitrile)dichloroplatinum(II), often in the form of its precursor PtCl_2 , is an effective catalyst for the cycloisomerization of 1,n-enynes, providing access to a variety of carbocyclic and heterocyclic scaffolds. The reaction proceeds via an initial coordination of the platinum catalyst to the alkyne, followed by an intramolecular attack of the alkene.

Quantitative Data for Cycloisomerization of 1,6-Enynes

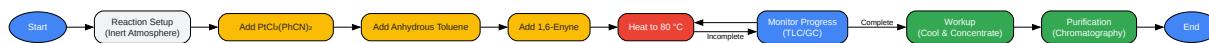
The following table summarizes the catalyst loading, reaction times, and yields for the PtCl_2 -catalyzed cycloisomerization of various 1,6-enynes.

Entry	Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
1	Diethyl diallylmalonate	5	Toluene	80	1	Bicyclo[3.1.0]hexane derivative	95
2	N-allyl-N-(2-propynyl) tosylamide	5	Toluene	80	1	3-Azabicyclo[3.1.0]hexane derivative	98
3	1,1-Diallylcyclohexane	5	Toluene	80	2	Spiro[5.2]octane derivative	90
4	O-Allyl-N-(2-propynyl) aniline	5	Toluene	80	3	Dihydroquinoline derivative	85

Experimental Protocol: Cycloisomerization of Diethyl Diallylmalonate

This protocol is a general guideline for the cycloisomerization of a 1,6-ene using **bis(benzonitrile)dichloroplatinum(II)** as the catalyst precursor.

Materials:


- Diethyl diallylmalonate
- **Bis(benzonitrile)dichloroplatinum(II)** [$\text{PtCl}_2(\text{PhCN})_2$] or Platinum(II) chloride [PtCl_2]
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)

- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **bis(benzonitrile)dichloroplatinum(II)** (0.05 mmol, 5 mol%).
- Add anhydrous toluene (10 mL) to the flask.
- Add diethyl diallylmalonate (1.0 mmol) to the stirred solution.
- Heat the reaction mixture to 80 °C under the inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Cycloisomerization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the platinum-catalyzed cycloisomerization of 1,6-enynes.

Hydrosilylation of Alkynes and Alkenes

Bis(benzonitrile)dichloroplatinum(II) is a versatile catalyst for the hydrosilylation of unsaturated carbon-carbon bonds, a process that involves the addition of a Si-H bond across

an alkyne or alkene. This reaction is a fundamental method for the synthesis of organosilicon compounds.

Quantitative Data for Hydrosilylation of Phenylacetylene

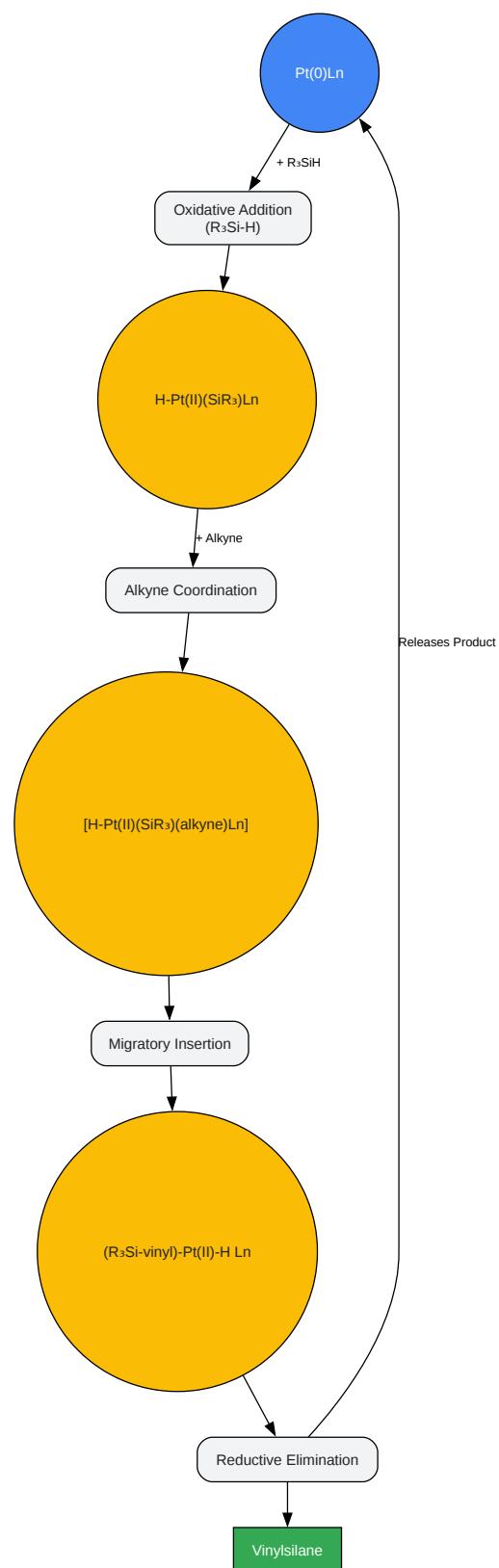
The following table provides representative data for the hydrosilylation of phenylacetylene with triethoxysilane catalyzed by **bis(benzonitrile)dichloroplatinum(II)**.

Entry	Alkyne	Silane	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Product(s)	Yield (%)
1	Phenylacetylene	Triethoxysilane	0.1	Neat	25	2	(E)-β- and α-silylstyrene	>95
2	Phenylacetylene	Triethoxysilane	0.01	Toluene	60	4	(E)-β- and α-silylstyrene	>95

Experimental Protocol: Hydrosilylation of Phenylacetylene

This protocol outlines a general procedure for the hydrosilylation of a terminal alkyne.

Materials:


- Phenylacetylene
- Triethoxysilane
- **Bis(benzonitrile)dichloroplatinum(II)** [PtCl₂(PhCN)₂]
- Anhydrous toluene (optional)

- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- To a dry reaction vessel under an inert atmosphere, add phenylacetylene (1.0 mmol).
- If using a solvent, add anhydrous toluene (5 mL).
- Add triethoxysilane (1.2 mmol).
- Add a solution of **bis(benzonitrile)dichloroplatinum(II)** in toluene (0.001 mmol, 0.1 mol%).
- Stir the reaction mixture at room temperature or heat as required.
- Monitor the reaction by GC or NMR spectroscopy.
- Upon completion, the product can be purified by distillation or chromatography if necessary.

Catalytic Cycle for Hydrosilylation

[Click to download full resolution via product page](#)

Caption: A simplified catalytic cycle for the hydrosilylation of an alkyne.

- To cite this document: BenchChem. [Application Notes and Protocols for Bis(benzonitrile)dichloroplatinum(II) in Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078230#catalyst-loading-and-reaction-times-for-bis-benzonitrile-dichloroplatinum-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com